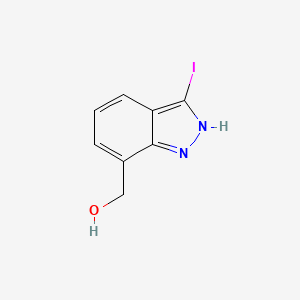
4,6-dimethoxy-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethoxy-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy groups at the 4 and 6 positions of the benzene ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of 4,6-dimethoxy-1,2-benzoxazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for forming the isoxazole ring. For instance, the reaction of 4,6-dimethoxy-2-nitrobenzaldehyde with hydroxylamine-O-sulfonic acid under basic conditions can yield this compound .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of strong bases and silylating agents in aprotic media to promote the formation of the desired benzisoxazole .
Analyse Des Réactions Chimiques
4,6-dimethoxy-1,2-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols.
One notable reaction is the gold-catalyzed reaction of this compound with propiolates and ynamides, which leads to the formation of 7-acylindolyl derivatives and quinolone oxides . The reaction mechanism involves nucleophilic attack by the nitrogen atom, followed by N–O bond cleavage and subsequent formation of gold carbenoid intermediates .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,6-dimethoxy-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Acinetobacter baumannii is believed to be mediated through the inhibition of enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes play crucial roles in bacterial metabolism, and their inhibition disrupts essential cellular processes, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
4,6-dimethoxy-1,2-benzoxazole can be compared with other benzisoxazole derivatives, such as 3,6-dihydroxy-1,2-benzisoxazole and 2,1-benzisoxazole. While these compounds share a common benzisoxazole core, the presence and position of substituents like methoxy or hydroxy groups significantly influence their chemical properties and biological activities .
3,6-Dihydroxy-1,2-benzisoxazole: Exhibits potent antibacterial activity and is structurally similar to this compound.
2,1-Benzisoxazole: Used as a starting material for the synthesis of various heterocyclic compounds and exhibits diverse pharmacological activities.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
4,6-dimethoxy-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO3/c1-11-6-3-8(12-2)7-5-10-13-9(7)4-6/h3-5H,1-2H3 |
Clé InChI |
WDVYLYYDNBRGFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=NO2)C(=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-(1,1-dimethylethyl)-2-methyl-6-[(2-nitrophenyl)azo]-](/img/structure/B8664018.png)




![Diethyl formamido[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B8664051.png)




